molecular formula C22H19N3S2 B4691615 4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

Cat. No.: B4691615
M. Wt: 389.5 g/mol
InChI Key: QTQNGCQLPFUECN-YRNVUSSQSA-N
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Description

4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes phenyl, phenylprop-2-enyl, sulfanyl, and thiophen-2-ylmethyl groups attached to the triazole ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole can be achieved through multicomponent reactions (MCRs). MCRs are convergent one-pot processes where multiple substrates are combined sequentially to form the desired product. One such method involves the Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time .

Chemical Reactions Analysis

4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. It has been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities. These diverse applications make it a valuable compound for developing new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may share some therapeutic properties but differ in their potency, selectivity, and specific applications. For instance, other triazole derivatives may have different substituents on the triazole ring, leading to variations in their biological activity and therapeutic potential .

Properties

IUPAC Name

4-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3S2/c1-3-9-18(10-4-1)11-7-16-27-22-24-23-21(17-20-14-8-15-26-20)25(22)19-12-5-2-6-13-19/h1-15H,16-17H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQNGCQLPFUECN-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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